

# 1-(1-Adamantyl)ethanol physical properties

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## Compound of Interest

Compound Name: **1-(1-Adamantyl)ethanol**

Cat. No.: **B128392**

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## Technical Guide: 1-(1-Adamantyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**1-(1-Adamantyl)ethanol**, a derivative of adamantane, is a key intermediate in organic synthesis. Its rigid and bulky adamantyl group imparts unique properties to molecules, making it a valuable building block in the development of new materials and pharmaceuticals. This technical guide provides an in-depth overview of the core physical properties, experimental protocols for its synthesis and characterization, and a logical workflow for its preparation and analysis.

## Core Physical and Chemical Properties

The physical and chemical properties of **1-(1-Adamantyl)ethanol** are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Property	Value	Reference(s)
Molecular Formula	C <sub>12</sub> H <sub>20</sub> O	[1]
Molecular Weight	180.29 g/mol	[1]
Appearance	White to off-white crystalline powder	[1]
Melting Point	66-69 °C	[2]
Boiling Point	253.13 °C (estimated)	
Solubility	Insoluble in water; Soluble in organic solvents like ethanol, methanol, and diethyl ether.	[3]
CAS Number	26750-08-3	

## Experimental Protocols

Detailed methodologies for the synthesis and characterization of **1-(1-Adamantyl)ethanol** are provided below. These protocols are based on established synthetic routes and analytical techniques.

### Synthesis Protocol: Grignard Reaction

**1-(1-Adamantyl)ethanol** can be synthesized via the reaction of adamantane-1-carbonyl chloride with a methyl Grignard reagent (e.g., methylmagnesium iodide or bromide).[4]

Materials:

- Adamantane-1-carbonyl chloride
- Magnesium turnings
- Methyl iodide (or methyl bromide)
- Anhydrous diethyl ether (or THF)
- Saturated aqueous ammonium chloride solution

- Anhydrous sodium sulfate
- Standard laboratory glassware for anhydrous reactions (oven-dried)
- Magnetic stirrer and heating mantle

#### Procedure:

- Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Slowly add a solution of methyl iodide in anhydrous diethyl ether to the magnesium turnings with stirring. The reaction is initiated by gentle heating and is characterized by the disappearance of the iodine color and the formation of a cloudy solution. Maintain a gentle reflux until most of the magnesium is consumed.[5][6]
- Reaction with Acyl Chloride: Cool the Grignard reagent to 0-5 °C using an ice bath. Dissolve adamantane-1-carbonyl chloride in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution, maintaining the temperature below 10 °C.[4]
- Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2-3 times). Combine the organic layers.
- Drying and Solvent Removal: Dry the combined organic extracts over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

## Purification Protocol: Recrystallization

The crude **1-(1-Adamantyl)ethanol** can be purified by recrystallization to obtain a crystalline solid.[7][8][9]

#### Materials:

- Crude **1-(1-Adamantyl)ethanol**
- A suitable solvent system (e.g., ethanol-water or hexane)[3]
- Erlenmeyer flask
- Heating source (hot plate)
- Büchner funnel and filter flask

Procedure:

- Solvent Selection: Determine a suitable solvent or solvent pair in which the compound is soluble at high temperatures and sparingly soluble at low temperatures. An ethanol-water mixture is often effective.[3]
- Dissolution: Dissolve the crude product in a minimal amount of the hot solvent in an Erlenmeyer flask.
- Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
- Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
- Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold solvent. Dry the purified crystals in a vacuum oven or desiccator.

## Characterization Protocols

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of purified **1-(1-Adamantyl)ethanol** in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00 ppm).[10]
- Data Acquisition: Record  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 300 MHz or higher spectrometer.

- Expected  $^1\text{H}$  NMR Signals (in  $\text{CDCl}_3$ ): The spectrum will show characteristic signals for the adamantyl protons and the protons of the ethanol group.
- Expected  $^{13}\text{C}$  NMR Signals (in  $\text{CDCl}_3$ ): The spectrum will display distinct signals for the carbon atoms of the adamantane cage and the ethanol side chain.[1]

## 2. Fourier-Transform Infrared (FTIR) Spectroscopy:

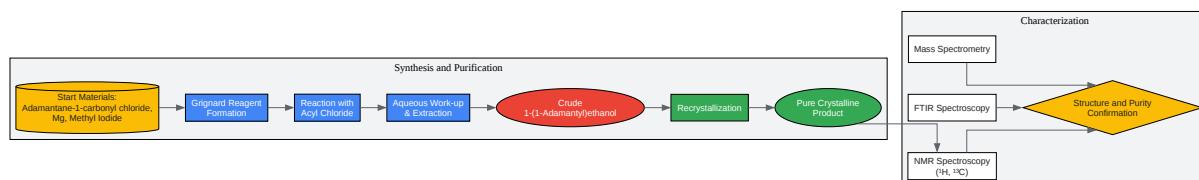
- Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
- Data Acquisition: Record the spectrum over the range of  $4000\text{-}400\text{ cm}^{-1}$ .
- Expected Characteristic Peaks:
  - A broad peak around  $3200\text{-}3600\text{ cm}^{-1}$  corresponding to the O-H stretching of the hydroxyl group.[11]
  - Peaks in the range of  $2850\text{-}3000\text{ cm}^{-1}$  due to C-H stretching of the adamantyl group.
  - A peak around  $1050\text{-}1150\text{ cm}^{-1}$  corresponding to the C-O stretching of the alcohol.[12]

## 3. Mass Spectrometry (MS):

- Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).
- Ionization: Use Electron Ionization (EI) at 70 eV.[13]
- Expected Fragmentation Pattern: The mass spectrum is expected to show a molecular ion peak ( $\text{M}^+$ ) at  $\text{m/z}$  180. Common fragmentation patterns for alcohols include the loss of a water molecule ( $\text{M}-18$ ) and alpha-cleavage.[14][15]

## Logical Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of **1-(1-Adamantyl)ethanol**.



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Caption: Synthesis and Characterization Workflow for **1-(1-Adamantyl)ethanol**.

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